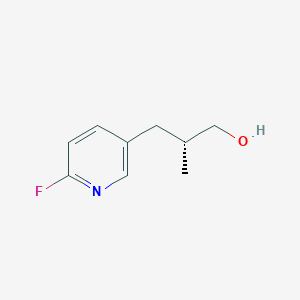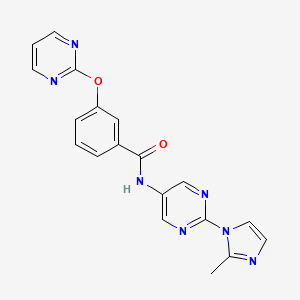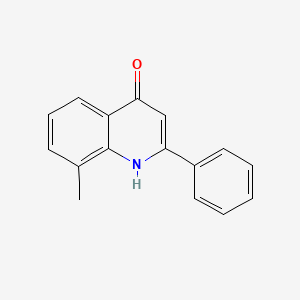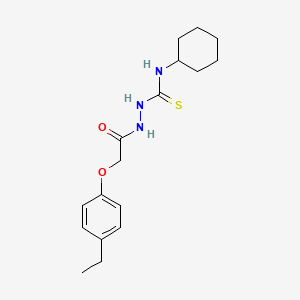
N-(2,3-dimethylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2,3-dimethylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide" is a complex molecule that appears to be related to various acetamide compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related acetamide derivatives with different substituents and their synthesis, molecular structure, and biological activities, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related acetamide compounds typically begins with a starting material such as 2-chloronicotinonitrile, as mentioned in the synthesis of N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with a 1,3,4-thiadiazole substituent . The synthesis process involves several steps, including the formation of intermediates, which are then confirmed by spectroscopic methods such as 1H NMR, 13C NMR, IR, and MS. These methods are crucial for verifying the structure of the synthesized compounds.
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be complex, with different substituents influencing the overall geometry of the molecule. For instance, the molecule of N-(4,6-dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide is composed of two approximately planar parts, with an intramolecular hydrogen bond contributing to the planarity of the N-(4,6-dimethylpyrid-2-yl)acetamide group . The angles between the planes of the pyridyl and phenyl rings, as well as the hydrogen bonding patterns, are important factors in determining the molecular structure.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including oxidation. The oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides with different oxidants such as peracetic acid, m-chloroperbenzoic acid, and OXONE can lead to the formation of multiple products . The reaction conditions and the choice of oxidant can significantly affect the outcome and the proportions of the products formed. Spectroscopic methods and X-ray crystallography are used to characterize the products and confirm their structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The planarity, intramolecular hydrogen bonding, and substituents all play a role in determining properties such as solubility, melting point, and reactivity. The biological activities of these compounds, such as antifungal and insecticidal activities, are also important aspects of their chemical properties . Understanding these properties is essential for the development of new compounds with desired biological effects.
Applications De Recherche Scientifique
Synthesis and Derivatives Formation : Research has demonstrated various synthetic routes and derivatives formation of similar compounds. For instance, one study detailed the alternative products obtained in a one-pot cyclocondensation, showcasing the diverse potential of such synthetic processes (Krauze et al., 2007). Another study emphasized the synthesis of pyridine and pyrimidine rings incorporating benzothiazole moiety, indicating the compound's versatility in forming complex heterocyclic structures (Mohamed et al., 2013).
Applications in Medicinal Chemistry : The compound and its related structures have been explored for their potential in medicinal chemistry. For instance, derivatives of a similar compound were synthesized and evaluated for their antiproliferative activity against various cancer cell lines, indicating the compound's potential as a therapeutic agent (Alqahtani et al., 2020). Moreover, a study explored the synthesis of novel arylazothiazole disperse dyes containing selenium, which exhibited high efficiency in antimicrobial and antitumor activities, suggesting the compound's utility in the development of biologically active materials (Khalifa et al., 2015).
Chemical Structure and Stability : The investigations into the compound's structural analogs have also shed light on its chemical stability and reactivity. A study examined various 6,5-heterocyclic analogues to understand their metabolic stability, providing insights into the compound's structural integrity and potential modifications to enhance its stability (Stec et al., 2011).
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5OS2/c1-14-6-4-8-18(15(14)2)26-20(29)13-30-21-10-9-19(27-28-21)22-16(3)25-23(31-22)17-7-5-11-24-12-17/h4-12H,13H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSGJUPDKMXLEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CN=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-hexyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2542576.png)
![N-(3,4-difluorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2542577.png)
![N-[4-[(3Ar,4R,6aS)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carbonyl]phenyl]prop-2-enamide](/img/structure/B2542578.png)
![(E)-5-((3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid](/img/structure/B2542580.png)

![4-[5-(1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2542582.png)
